molecular formula C14H12N4O5S B2668324 N-(2-methoxy-4-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 497072-55-6

N-(2-methoxy-4-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2668324
CAS No.: 497072-55-6
M. Wt: 348.33
InChI Key: AOWBCYOBUDPEAA-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a recognized and potent small-molecule inhibitor of Death-Associated Protein Kinase 1 (DAPK1) source . DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase that functions as a positive mediator of programmed cell death, including apoptosis and autophagy, and is considered a tumor suppressor source . This compound exerts its inhibitory effect by competitively binding to the ATP-binding pocket of DAPK1, thereby blocking its kinase activity and its pro-apoptotic and autophagy-inducing functions source . Its primary research value lies in dissecting the intricate roles of DAPK1 in various cellular pathways. Researchers utilize this inhibitor to explore DAPK1's involvement in neurological diseases, such as its contribution to neuronal cell death following ischemic stroke, and in cancer biology, where its loss of function is associated with tumor progression and metastasis source . By selectively inhibiting DAPK1, this compound provides a critical tool for validating DAPK1 as a therapeutic target and for understanding the crosstalk between cell death pathways in both physiological and pathological contexts.

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O5S/c1-23-11-6-8(18(21)22)2-3-10(11)16-12(19)9-7-15-14-17(13(9)20)4-5-24-14/h2-3,6-7H,4-5H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWBCYOBUDPEAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CN=C3N(C2=O)CCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-component reactions. One common method is the reaction of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of ionic liquids under microwave irradiation . This green chemistry approach is efficient and environmentally friendly.

Industrial Production Methods

Industrial production methods for this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent-free conditions and the use of catalysts can further improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the methoxy group can yield various substituted derivatives with different functional groups .

Scientific Research Applications

N-(2-methoxy-4-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or disrupt cellular processes in microorganisms, leading to its antimicrobial effects. The exact molecular pathways and targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound is compared to structurally related derivatives (Table 1), focusing on substituent modifications:

Compound Name Substituents on Phenyl Ring Key Functional Groups Reference ID
N-(4-Methoxyphenethyl)-5-Oxo-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxamide 4-Methoxyphenethyl Ethyl linker, methoxy
5-(4-Methoxyphenyl)-7-Methyl-3-Oxo-N-Phenyl-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxamide 4-Methoxyphenyl, methyl at C7 Methyl group, methoxy
Ethyl-5H-[1,3]Thiazolo[3,2-a]Pyrimidine-6-Carboxylate (4e) 3,7-Biphenyl, 2,3-methylenedioxy Carboxylate ester
Ethyl-5H-[1,3]Thiazolo[3,2-a]Pyrimidine-6-Carboxylate (4g) 3,7-Biphenyl, 3-nitrophenyl Carboxylate ester, nitro

Key Observations :

  • Electron-Withdrawing vs.
  • Solubility : Methoxy groups improve solubility in polar solvents (e.g., ), whereas nitro groups may reduce it due to increased hydrophobicity.

Physicochemical Properties

Data from spectral and analytical studies (Table 2):

Compound Name Melting Point (°C) IR (cm⁻¹) ¹H NMR (δ, ppm) Reference ID
Target Compound Not reported Expected: ~1630 (C=O), ~1520 (NO₂) Anticipated: 8.10 (s, NH), 6.69–7.35 (Ar-H)
5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate (4e) 210–212 3356 (OH), 1627 (C=O) 8.10 (s, NH), 6.69–7.35 (Ar-H)
5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate (4g) 240–241 3283 (NH), 1630 (C=O) 7.59 (s, NH), 7.10–7.49 (Ar-H)

Analysis :

  • Melting Points : Nitro-substituted derivatives (e.g., 4g) exhibit higher melting points (240–241°C) due to stronger intermolecular interactions compared to methoxy analogs (210–212°C) .
  • ¹H NMR : All compounds show aromatic proton signals between δ 6.69–7.62 ppm, with NH protons deshielded at δ 7.59–8.35 .

Biological Activity

N-(2-methoxy-4-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound belonging to the thiazolo-pyrimidine class. This class of compounds is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, summarizing key research findings and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C12_{12}H10_{10}N4_{4}O3_{3}S2_{2}
  • IUPAC Name : this compound

This structure features a thiazole ring fused with a pyrimidine moiety, which contributes to its biological activity.

1. Antimicrobial Activity

Research indicates that derivatives of thiazolo-pyrimidine compounds exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that certain derivatives can have MIC values as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays:

  • Cytotoxicity Assays : In vitro studies using the MTT assay demonstrated that derivatives showed potent cytotoxicity against cancer cell lines such as MCF-7 (breast cancer), with IC50_{50} values ranging from 5.69 to 9.36 µM .
  • Structure-Activity Relationship (SAR) : The SAR analysis revealed that specific substituents on the thiazolo-pyrimidine framework enhance anticancer efficacy .

Case Study 1: Antimicrobial Screening

A study conducted on a series of thiazolo-pyrimidine derivatives highlighted their effectiveness against various bacterial strains. Compound variants were tested for their ability to inhibit biofilm formation and showed promising results in reducing biofilm mass significantly compared to control groups .

Case Study 2: Anticancer Efficacy

In another investigation focused on anticancer activity, a derivative of the thiazolo-pyrimidine class was tested against multiple cancer cell lines. The results indicated that modifications in the side chains could lead to enhanced selectivity and potency against specific cancer types .

Data Tables

Activity TypeCompound VariantIC50_{50} / MIC (µM)Target Organism / Cell Line
AntimicrobialThiazolo-Pyrimidine A0.22Staphylococcus aureus
AntimicrobialThiazolo-Pyrimidine B0.25Staphylococcus epidermidis
AnticancerMCF-7 Cell Line5.69Breast Cancer
AnticancerPC3 Cell Line9.36Prostate Cancer

Q & A

Q. What are the standard synthetic routes for preparing thiazolo[3,2-a]pyrimidine derivatives, and how can they be adapted for this compound?

Thiazolo[3,2-a]pyrimidine derivatives are typically synthesized via cyclocondensation reactions. For example, refluxing a mixture of substituted pyrimidine precursors (e.g., 5-phenyl-6-methyl-2-thioxo-tetrahydro-pyrimidine-5-carboxylate), aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde), and sodium acetate in glacial acetic acid/acetic anhydride yields fused thiazolo-pyrimidine scaffolds . Adaptations for the target compound may involve substituting the aldehyde or pyrimidine precursor with a nitro-functionalized aryl group. Optimization of reaction time (8–10 hours) and recrystallization solvents (ethyl acetate/ethanol) is critical for yield improvement (e.g., 78% yield reported in analogous syntheses) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • 1H/13C NMR : Assigns substituent positions and confirms ring fusion. For example, thiazolo-pyrimidine protons resonate at δ 2.2–3.5 ppm for methyl groups and δ 6.8–8.2 ppm for aromatic protons .
  • X-ray crystallography : Resolves puckering in the pyrimidine ring (e.g., flattened boat conformation with a 0.224 Å deviation from planarity) and dihedral angles between fused rings (e.g., 80.94° between thiazolo-pyrimidine and benzene rings) .
  • IR spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and nitro-group vibrations (asymmetric NO₂ at ~1520 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic disorder in thiazolo-pyrimidine derivatives be resolved during refinement?

Crystallographic disorder, often observed in flexible substituents (e.g., methoxy or nitro groups), can be addressed using the SHELX suite. For example:

  • SHELXL : Refines anisotropic displacement parameters and applies restraints to disordered moieties.
  • Hydrogen placement : Use riding models (C–H = 0.93–0.98 Å) with Uiso(H) = 1.2–1.5 Ueq(C) .
  • Twinned data : SHELXE is robust for high-throughput phasing of twinned crystals, leveraging Patterson or direct methods .

Q. What experimental strategies can reconcile contradictions in biological activity data for structurally similar compounds?

Discrepancies in antimicrobial or pharmacological activity (e.g., IC50 variations) may arise from substituent electronic effects or crystallographic packing. Methodological approaches include:

  • Dose-response assays : Test compounds across multiple concentrations (e.g., 0.1–100 µM) to establish structure-activity relationships (SAR).
  • Molecular docking : Compare nitro-group interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .
  • Interstudy validation : Replicate assays under standardized conditions (pH, temperature) to minimize variability .

Q. How does the nitro group at the 4-position of the phenyl ring influence intermolecular interactions in the solid state?

The nitro group participates in bifurcated C–H···O hydrogen bonds, forming chains along the crystallographic c-axis. For example, in analogous structures, nitro-oxygen atoms accept H-bonds from adjacent aromatic C–H donors (2.8–3.2 Å), stabilizing the crystal lattice .

Methodological Recommendations

  • Synthetic Optimization : Use high-resolution mass spectrometry (HRMS) to confirm molecular ions and avoid byproducts.
  • Crystallization : Slow evaporation from ethyl acetate/ethanol (3:2) produces diffraction-quality crystals .
  • Data Contradiction Analysis : Apply multivariate statistical tools (e.g., PCA) to correlate substituent effects with bioactivity .

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